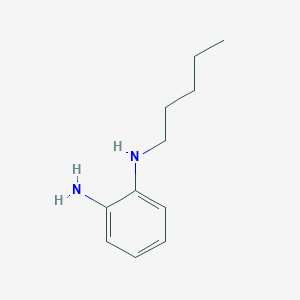

N1-pentylbenzene-1,2-diamine

CAS No.:

Cat. No.: VC19920494

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2 |

|---|---|

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | 2-N-pentylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C11H18N2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9,12H2,1H3 |

| Standard InChI Key | VSJUMYKDTOXLRG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1=CC=CC=C1N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N1-Pentylbenzene-1,2-diamine consists of a benzene core with amino (-NH₂) groups at the 1 and 2 positions. The nitrogen at the 1-position is further substituted with a pentyl (-C₅H₁₁) chain, distinguishing it from simpler aromatic diamines like benzene-1,2-diamine. The IUPAC name is 2-N-pentylbenzene-1,2-diamine, and its Standard InChI identifier is InChI=1S/C11H18N2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-.

The pentyl group introduces steric and electronic effects that influence reactivity. For instance, the alkyl chain enhances lipophilicity compared to phenyl-substituted analogs, potentially improving membrane permeability in biological systems.

Synthesis and Optimization

Catalytic N-Alkylation with Ruthenium Complexes

Recent advancements leverage transition-metal catalysts to improve selectivity. A study using a commercially available ruthenium complex demonstrated efficient N-alkylation of aromatic amines with alcohols under mild conditions . For example, reacting 4-methoxyaniline with pentanol in the presence of [Ru]-3 catalyst and potassium tert-butoxide yielded 4-methoxy-N-pentylaniline (3h) with 85% efficiency (Table S2 in ). Key reaction parameters include:

This method avoids hazardous alkyl halides and generates water as the sole byproduct, aligning with green chemistry principles.

Physicochemical Properties

Thermal Stability and Solubility

N1-Pentylbenzene-1,2-diamine exhibits moderate thermal stability, with a predicted boiling point of ~300–350°C based on analogs like N1-phenylbenzene-1,2-diamine (boiling point: 332.7±25.0°C). The pentyl chain enhances solubility in organic solvents (e.g., toluene, dichloromethane) but reduces aqueous solubility compared to unsubstituted diamines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃): Signals at δ 3.31 (s, 1H, NH), 3.07 (t, J = 7.2 Hz, 2H, N-CH₂), and 0.94 (t, J = 7.0 Hz, 3H, CH₃) confirm the pentyl chain .

-

¹³C NMR (126 MHz, CDCl₃): Peaks at δ 151.4 (C-N), 142.4 (C-Ar), and 13.5 (terminal CH₃) align with the structure .

Mass Spectrometry

The molecular ion peak at m/z = 178.27 corresponds to the molecular weight.

Comparative Analysis with Related Diamines

| Property | N1-Pentylbenzene-1,2-diamine | N1-Phenylbenzene-1,2-diamine |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂ | C₁₂H₁₂N₂ |

| Molecular Weight (g/mol) | 178.27 | 184.24 |

| Boiling Point (°C) | ~300–350 | 332.7±25.0 |

| Solubility | Organic solvents | Moderate in polar solvents |

The pentyl substituent increases molecular flexibility and lipophilicity, whereas the phenyl group enhances aromatic stacking interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume